![molecular formula C11H16O2 B3191710 3-(Benzyloxy)-2-methylpropan-1-ol CAS No. 56850-59-0](/img/structure/B3191710.png)
3-(Benzyloxy)-2-methylpropan-1-ol
Overview
Description
3-(Benzyloxy)-2-methylpropan-1-ol, also known as BMPO, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a secondary alcohol with a benzyl ether group attached to the oxygen atom. BMPO has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Electrochemical Properties in Model Complexes
3-(Benzyloxy)-2-methylpropan-1-ol has been studied in the context of electrochemical properties, particularly in benzyloxy-functionalized model complexes relevant to the active site of [FeFe]-Hydrogenases. These complexes, synthesized and characterized for their structure and reactivity, contribute to understanding the electrochemical behavior of hydrogenase enzymes and related catalysts (Song et al., 2012).
Catalytic Applications in Organic Synthesis
The compound plays a role in hydrocarbonylation reactions, particularly in the synthesis of butane-1,4-diol and 2-methylpropan-1-ol from prop-2-en-1-ol. These reactions, catalyzed by rhodium triethylphosphine complexes, are significant for organic synthesis, offering insights into mechanism and product formation (Simpson et al., 1996).
Role in Synthesis of Carbapenem Antibiotics
This compound has been employed in the synthesis of carbapenem antibiotics, a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. Specifically, it is used in the synthesis of the key precursor for 1β-methylcarbapenem antibiotics, which are crucial in medical applications (Shirai & Nakai, 1989).
Use in Benzylation Reactions
In organic chemistry, 3-(Benzyloxy)-2-methylpropan-1-ol has been applied in benzylation reactions. These reactions are fundamental in synthetic chemistry for the protection of alcohols and the modification of various organic molecules (Poon & Dudley, 2006).
Applications in Atmospheric Chemistry
This compound has also been studied in the context of atmospheric chemistry, particularly in the hydroxyl radical-initiated reactions of volatile vegetative emissions. Such studies contribute to our understanding of atmospheric oxidation processes and the formation of secondary organic aerosols (Reisen et al., 2003).
Involvement in Chemoenzymatic Synthesis
Chemoenzymatic approaches have utilized 3-(Benzyloxy)-2-methylpropan-1-ol in the synthesis of complex molecules like taurospongin A. Such approaches combine chemical and biological catalysis, highlighting the compound's versatility in synthetic strategies (Fujino & Sugai, 2008).
properties
IUPAC Name |
2-methyl-3-phenylmethoxypropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRZOWQXYGMVQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)COCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972278 | |
Record name | 3-(Benzyloxy)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00972278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2-methylpropan-1-ol | |
CAS RN |
56850-59-0 | |
Record name | 3-(Benzyloxy)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00972278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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